N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine
Overview
Description
“N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. This particular compound features multiple pyridine rings attached to a triazine core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride or melamine, under controlled conditions.
Attachment of Pyridine Rings: The pyridine rings can be introduced through nucleophilic substitution reactions, where pyridine derivatives react with the triazine core in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, it can form complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which “N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique structure can influence the properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings attached to various cores.
Uniqueness
“N2,N2,N4,N4,N6,N6-Hexa(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of multiple pyridine rings attached to a triazine core, which may impart distinct chemical and physical properties compared to other triazine or pyridine derivatives.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexapyridin-2-yl-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N12/c1-7-19-34-25(13-1)43(26-14-2-8-20-35-26)31-40-32(44(27-15-3-9-21-36-27)28-16-4-10-22-37-28)42-33(41-31)45(29-17-5-11-23-38-29)30-18-6-12-24-39-30/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFXVDFURKHUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=CC=N2)C3=NC(=NC(=N3)N(C4=CC=CC=N4)C5=CC=CC=N5)N(C6=CC=CC=N6)C7=CC=CC=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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